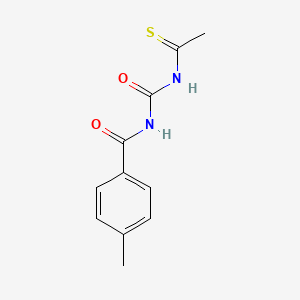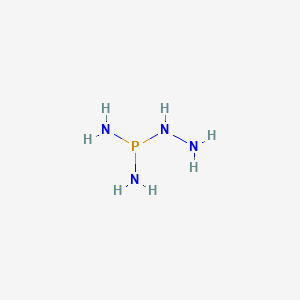
Phosphorohydrazidous diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorohydrazidous diamide is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of phosphorus and hydrazide groups, which contribute to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphorohydrazidous diamide typically involves the reaction of phosphorus trichloride with hydrazine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often conducted at low temperatures to ensure the stability of the intermediate products. The general reaction scheme can be represented as follows:
[ \text{PCl}_3 + \text{N}_2\text{H}_4 \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorohydrazidous diamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorohydrazidous oxide.
Reduction: Reduction reactions can convert it into simpler phosphorus-containing compounds.
Substitution: The hydrazide groups can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorohydrazidous oxide, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Phosphorohydrazidous diamide has found applications in several scientific research areas, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for various biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which phosphorohydrazidous diamide exerts its effects involves the interaction of its phosphorus and hydrazide groups with various molecular targets. These interactions can lead to the formation of stable complexes or the modification of existing molecules, thereby influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, whether in chemical synthesis, biological studies, or therapeutic development.
Vergleich Mit ähnlichen Verbindungen
Phosphorohydrazidous diamide can be compared with other similar compounds such as:
Phosphorohydrazidous oxide: Formed through the oxidation of this compound, it shares similar reactivity but differs in its oxidation state.
Phosphorohydrazidous chloride: Another related compound, it is used in different synthetic applications due to its distinct chemical properties.
Hydrazidophosphoric acid: This compound has similar functional groups but differs in its overall structure and reactivity.
The uniqueness of this compound lies in its specific combination of phosphorus and hydrazide groups, which confer distinct reactivity and versatility compared to other related compounds.
Conclusion
This compound is a versatile and reactive compound with significant potential in various scientific and industrial applications. Its unique properties and reactivity make it a valuable tool in chemical synthesis, biological research, and potential therapeutic development. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.
Eigenschaften
CAS-Nummer |
60031-50-7 |
|---|---|
Molekularformel |
H7N4P |
Molekulargewicht |
94.06 g/mol |
InChI |
InChI=1S/H7N4P/c1-4-5(2)3/h4H,1-3H2 |
InChI-Schlüssel |
JZGQRXSDEDZVOD-UHFFFAOYSA-N |
Kanonische SMILES |
NNP(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



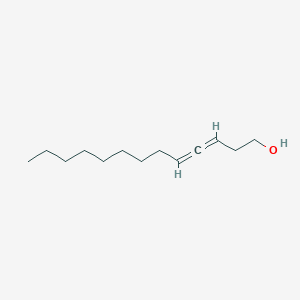
![6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14608605.png)
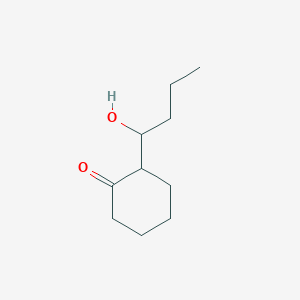
![Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl-](/img/structure/B14608609.png)
![1,4-Dioxaspiro[4.8]trideca-6,7-diene](/img/structure/B14608612.png)
![7-Ethoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14608620.png)
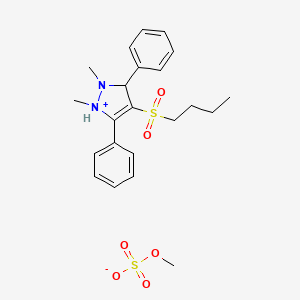
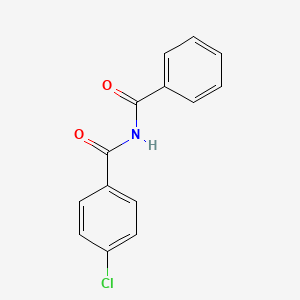
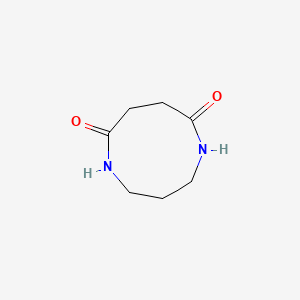
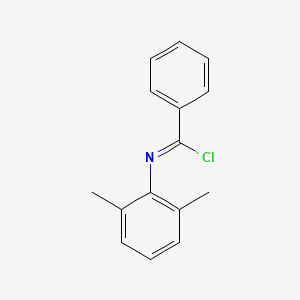
![1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride](/img/structure/B14608657.png)
